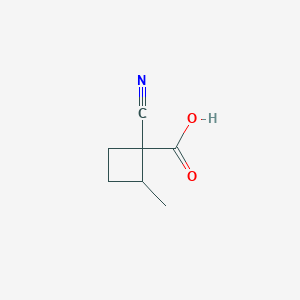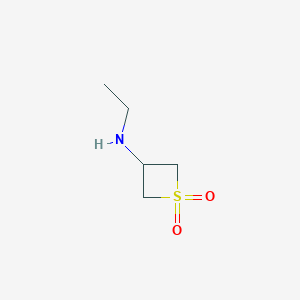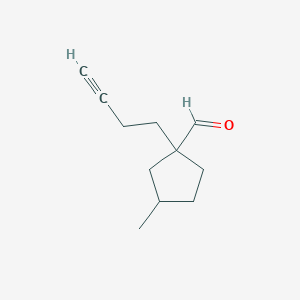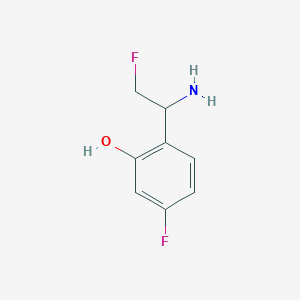
2-(1-Amino-2-fluoroethyl)-5-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-fluoroethyl)-5-fluorophenol is an organic compound with a molecular formula of C8H10F2NO It features a phenol group substituted with an amino and a fluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of azides or thiol-substituted products.
科学的研究の応用
2-(1-Amino-2-fluoroethyl)-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
- 2-(1-Amino-2-fluoroethyl)-4-bromophenol
- 2-(1-Amino-2-fluoroethyl)-4-fluorophenol
- 3-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
Comparison: 2-(1-Amino-2-fluoroethyl)-5-fluorophenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
2-(1-amino-2-fluoroethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H9F2NO/c9-4-7(11)6-2-1-5(10)3-8(6)12/h1-3,7,12H,4,11H2 |
InChIキー |
MFEHWEFHQOTRFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)O)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


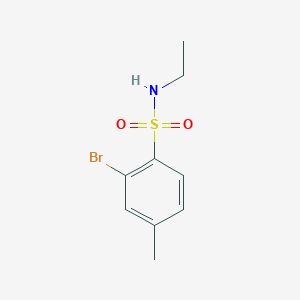
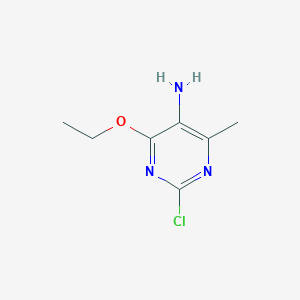
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
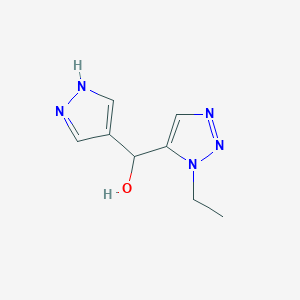
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
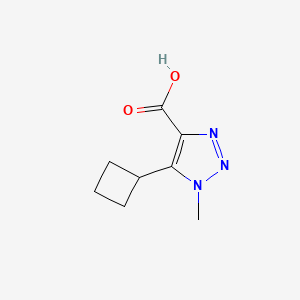
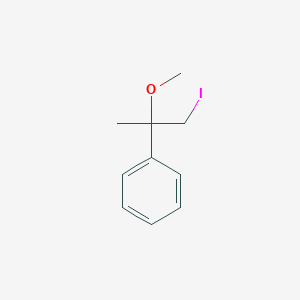
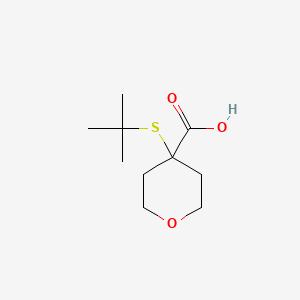
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
